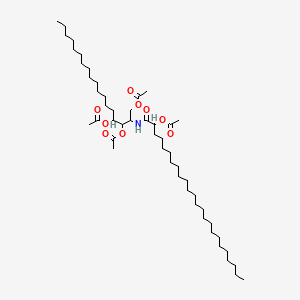
CID 102268995
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 102268995 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of CID 102268995 involves specific synthetic routes and reaction conditions. One common method includes the use of a multi-step impregnation-calcination protocol. This method allows for the targeted synthesis of catalysts with an increased amount of isolated tetrahedrally coordinated iron centers, leading to enhanced activity for specific reactions . Industrial production methods often involve the sol-gel process, which includes several complex processing sequences to ensure the proper formation of the compound .
Análisis De Reacciones Químicas
CID 102268995 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxides, while in reduction reactions, it may yield reduced forms of the original compound .
Aplicaciones Científicas De Investigación
CID 102268995 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including CO oxidation . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways. In industry, it is used in the production of materials with specific properties, such as enhanced catalytic activity and stability .
Mecanismo De Acción
The mechanism of action of CID 102268995 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function . The molecular targets and pathways involved in this process are crucial for understanding the compound’s effects and potential therapeutic applications.
Comparación Con Compuestos Similares
CID 102268995 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. For example, compounds with similar catalytic properties may share common features, such as the presence of specific functional groups or coordination environments . this compound stands out due to its enhanced activity and stability under specific conditions, making it a valuable compound for various applications.
Propiedades
Número CAS |
10158-43-7 |
|---|---|
Fórmula molecular |
C10H13Tl |
Peso molecular |
337.594 |
Nombre IUPAC |
ethynylbenzene;methane;thallium |
InChI |
InChI=1S/C8H5.2CH4.Tl/c1-2-8-6-4-3-5-7-8;;;/h3-7H;2*1H4; |
Clave InChI |
HDFSJJBCZFTGHR-UHFFFAOYSA-N |
SMILES |
C.C.[C]#CC1=CC=CC=C1.[Tl] |
Sinónimos |
Dimethyl(phenylethynyl)thallium(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)







